molecular formula C16H22N6O5 B11488443 ethyl (4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11488443
M. Wt: 378.38 g/mol
InChI Key: YYVYSMYJWMTVPW-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes multiple pyrazole rings and nitro groups, making it an interesting subject for various chemical studies.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole rings can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions include amines and substituted pyrazoles.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The pyrazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Properties

Molecular Formula

C16H22N6O5

Molecular Weight

378.38 g/mol

IUPAC Name

ethyl 2-[4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C16H22N6O5/c1-6-27-14(24)8-21-11(4)15(9(2)18-21)17-13(23)7-20-12(5)16(22(25)26)10(3)19-20/h6-8H2,1-5H3,(H,17,23)

InChI Key

YYVYSMYJWMTVPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C

Origin of Product

United States

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